Cas no 29636-87-1 ((4-methyl-1H-imidazol-5-yl)methanol)

(4-Methyl-1H-imidazol-5-yl)methanol is a versatile heterocyclic alcohol featuring a hydroxymethyl group attached to the 5-position of a 4-methylimidazole core. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its imidazole moiety offers strong chelating properties, while the hydroxymethyl group provides a reactive site for further functionalization, such as esterification or etherification. The compound’s stability and well-defined structure make it suitable for applications in medicinal chemistry, including the development of enzyme inhibitors and bioactive molecules. High purity grades are available to ensure consistency in research and industrial processes.
(4-methyl-1H-imidazol-5-yl)methanol structure
29636-87-1 structure
Product Name:(4-methyl-1H-imidazol-5-yl)methanol
CAS No:29636-87-1
MF:C5H8N2O
MW:112.129820823669
MDL:MFCD00792476
CID:95077
PubChem ID:87571332
Update Time:2025-10-23

(4-methyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-Methyl-1H-imidazol-4-yl)methanol
    • 5-methyl-1h-imidazole-4-methano
    • (5-METHYL-1H-IMIDAZOL-4-YL)-METHANOL
    • 5-METHYL-4-HYDROXYMETHYLIMIDAZOLE
    • 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE
    • 5-methyl-1H-imidazole-4-methanol
    • 4-hydroxymethyl-5-methylimidazole base
    • 5-Hydroxymethyl-4-methylimidazole
    • 4-(Hydroxymethyl)-5-methyl-1H-imidazole
    • 4-(Hydroxymethyl)-5-methylimidazole hydrochloride
    • (4-Methyl-1H-imidazol-5-yl)methanol
    • 4-(Hydroxymethyl)-5-methylimidazole
    • (4-methylimidazol-5-yl)methan-1-ol
    • (5-methylimidazol-4-yl)methanol
    • 1H-Imidazole-4-methanol,5-methyl
    • 4(5)-methyl-5(4)-(hydroxymethyl)imidazole
    • 4-hydroxymethyl-5-methylimidazole hydrochloride
    • Imidazole-4-methanol,5-methyl
    • 4-Methyl-5-(hydroxymethyl)imidazole
    • 4-Methyl-5-imidazolemethanol
    • 5-(Hydroxymethyl)-4-methylimidazole
    • 1H-Imidazole-4-methanol, 5-methyl-
    • 1H-Imidazole-5-methanol, 4-methyl-
    • 4-methyl-5-hydroxymethylimidazole
    • Imidazole-4-methanol, 5-methyl-
    • AXJZCJSXNZZMDU-UHFFFAOYSA-N
    • PubChem7608
    • 4-Methylimid
    • SCHEMBL711376
    • H0976
    • EINECS 249-740-8
    • AM803651
    • MFCD00792476
    • 1H-Imidazole-5-methanol,4-methyl-
    • (5-Methyl-1H-imidazol-4-yl)methanol, AldrichCPR
    • AKOS005168339
    • BDBM7956
    • 4-(Hydroxymethyl)-5-methylimidazole hydrochloride;
    • Imidazole, 4-methyl-5-hydroxymethyl-
    • 4-Methylimidazole-5-methanol
    • FT-0618717
    • SY017269
    • 29636-87-1
    • (4-Methyl-1H-imidazol-5-yl)methanol #
    • AB00983768-01
    • 4-hydroxymethyl-5-methyl-1H-imidazole
    • 5-hydroxymethyl-4-methyl-imidazole
    • AS-61798
    • W10531
    • DTXSID9067487
    • EC 249-740-8
    • EN300-35548
    • Imidazole C-4,5 deriv. 1
    • F1905-6587
    • NS00001992
    • CS-0031392
    • W-106982
    • AKOS015955290
    • ALBB-029813
    • 1H-imidazole-4-methanol, 5-methyl-, hydrochloride
    • STK352932
    • (5-methyl-3H-imidazol-4-yl)methanol
    • BBL013124
    • DB-047617
    • (4-methyl-1H-imidazol-5-yl)methanol
    • MDL: MFCD00792476
    • Inchi: 1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7)
    • InChI Key: AXJZCJSXNZZMDU-UHFFFAOYSA-N
    • SMILES: OCC1=C(C)NC=N1

Computed Properties

  • Exact Mass: 112.06400
  • Monoisotopic Mass: 112.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -0.4
  • Topological Polar Surface Area: 48.9

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.231
  • Melting Point: 134.0 to 138.0 deg-C
  • Boiling Point: 389.1 °C at 760 mmHg
  • Flash Point: 189.1 °C
  • Refractive Index: 1.574
  • Water Partition Coefficient: almost transparency
  • PSA: 48.91000
  • LogP: 0.21040
  • Solubility: Not determined

(4-methyl-1H-imidazol-5-yl)methanol Security Information

(4-methyl-1H-imidazol-5-yl)methanol Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(4-methyl-1H-imidazol-5-yl)methanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:29636-87-1)(4-methyl-1H-imidazol-5-yl)methanol
Order Number:A5505
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:29
Price ($):158.0
Email:sales@amadischem.com

Additional information on (4-methyl-1H-imidazol-5-yl)methanol

(4-Methyl-1H-imidazol-5-yl)methanol: A Comprehensive Overview

The compound with CAS No. 29636-87-1, commonly referred to as (4-methyl-1H-imidazol-5-yl)methanol, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. In this article, we will delve into its structure, synthesis, properties, and recent advancements in its research.

(4-Methyl-1H-imidazol-5-yl)methanol is an imidazole derivative characterized by a methyl group at the 4-position of the imidazole ring and a hydroxymethyl group at the 5-position. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structure in many bioactive compounds. The presence of the methyl group introduces steric effects and modifies the electronic properties of the molecule, while the hydroxymethyl group enhances its solubility and reactivity in various chemical environments.

Recent studies have highlighted the importance of (4-methyl-1H-imidazol-5-yl)methanol in medicinal chemistry, particularly as a precursor for more complex bioactive molecules. Researchers have explored its role in the development of potential antiviral agents, where its ability to interact with viral proteins has shown promise in inhibiting viral replication mechanisms.

The synthesis of (4-methyl-1H-imidazol-5-yl)methanol typically involves multi-step reactions starting from readily available starting materials such as acetaldehyde and ammonia derivatives. One common approach is the formation of an intermediate imine followed by cyclization to form the imidazole ring. The introduction of the methyl group and hydroxymethyl group requires precise control over reaction conditions to ensure high yields and purity.

In terms of physical properties, (4-methyl-1H-imidazol-5-yl)methanol exhibits a melting point of approximately [insert specific value], which makes it suitable for various thermal processing applications. Its solubility in polar solvents such as water and ethanol further enhances its utility in chemical synthesis and formulation development.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of (4-methyl-1H-imidazol-5-yl)methanol with greater accuracy. Quantum mechanical calculations have revealed that the molecule's conjugated system contributes significantly to its stability and reactivity, providing insights into its potential interactions with biological targets.

In conclusion, (4-methyl-1H-imidazol-5-yl)methanol stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:29636-87-1)(4-methyl-1H-imidazol-5-yl)methanol
A5505
Purity:99%
Quantity:100g
Price ($):158.0
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